DL-Tartaric-2,3-D2 acid
Description
Contextualization of Stable Isotope Labeling in Modern Chemical Science
Stable isotope labeling is a powerful technique in which an atom in a molecule is replaced by one of its stable (non-radioactive) isotopes. wikipedia.org This method has become an indispensable tool across various scientific disciplines, including chemistry, biology, and environmental science. silantes.com The most commonly used stable isotopes are deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). symeres.com By introducing these isotopic labels, researchers can track the movement and transformation of molecules in complex systems, providing profound insights into reaction mechanisms, metabolic pathways, and molecular structures. wikipedia.orgcreative-proteomics.com
The core principle of stable isotope labeling lies in the fact that isotopically substituted molecules are chemically very similar to their unlabeled counterparts. metwarebio.com However, the difference in mass allows them to be distinguished and traced using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org This enables precise quantification and characterization of molecules within intricate biological and chemical processes. silantes.comsymeres.com
Significance of Deuterium as a Probe in Molecular and Mechanistic Investigations
Deuterium (²H or D), the stable isotope of hydrogen, holds particular importance in molecular and mechanistic studies. symeres.com The primary reason for this is the significant mass difference between deuterium and protium (B1232500) (¹H), which leads to a phenomenon known as the kinetic isotope effect (KIE). escholarship.org The C-D bond is stronger than the C-H bond, meaning it requires more energy to break. nih.gov This difference in bond strength can lead to a slower reaction rate when a C-H bond cleavage is involved in the rate-determining step of a reaction. nih.gov
By measuring the KIE, chemists can gain valuable information about the transition state of a reaction and elucidate its mechanism. escholarship.orgnih.gov Deuterium labeling is, therefore, a crucial tool for understanding the intricate details of chemical transformations. escholarship.org Furthermore, deuterium's unique nuclear properties make it a valuable probe in NMR spectroscopy for studying molecular structure and dynamics. wikipedia.org
Overview of DL-Tartaric-2,3-D2 Acid as a Strategic Compound in Chemical Research
This compound is a deuterated form of tartaric acid, a naturally occurring organic acid found in many plants, especially grapes. nih.govataman-chemicals.com In this specific isotopologue, the hydrogen atoms at the 2nd and 3rd carbon positions are replaced with deuterium. sigmaaldrich.com This strategic placement of deuterium atoms makes this compound a valuable tool for a variety of research applications.
The presence of deuterium at the chiral centers of the tartaric acid molecule can be used to probe stereochemical aspects of reactions. It is particularly useful in studies involving hydrogen transfer reactions and in elucidating the mechanisms of enzyme-catalyzed reactions where tartaric acid or a similar molecule is a substrate. escholarship.orgnih.gov
Below is a data table summarizing the key properties of this compound:
| Property | Value |
| Chemical Formula | C₄H₄D₂O₆ americanchemicalsuppliers.com |
| Molecular Weight | 152.1 g/mol americanchemicalsuppliers.com |
| CAS Number | 91469-46-4 americanchemicalsuppliers.com |
| Synonyms | DL-Tartaric acid-d2, (2S,3S)-2,3-dihydroxysuccinic-2,3-d2 acid sigmaaldrich.com |
| Purity | Typically ≥98 atom % D americanchemicalsuppliers.com |
Historical Perspectives on Deuterated Chiral Molecules in Academia
The study of chiral molecules, which are non-superimposable on their mirror images, has been a central theme in chemistry since the pioneering work of Louis Pasteur with tartrate crystals in 1849. wikipedia.org The introduction of deuterium into chiral molecules added a new layer of complexity and opportunity to this field.
Initially, the focus of using deuterium in chiral molecules was to understand fundamental concepts like the kinetic isotope effect. nih.gov Early research in the 1960s explored the effects of deuteration on simple chiral molecules. nih.gov Over time, with the advancement of analytical techniques, the applications of deuterated chiral compounds expanded significantly.
In recent decades, the "chiral switch" strategy, where a single enantiomer of a previously racemic drug is developed, has become common. nih.gov More recently, a "deuterium-enabled chiral switching" (DECS) approach has emerged. acs.org This strategy involves using deuterium to stabilize a chiral center that is prone to rapid interconversion, thereby allowing for the separation and study of individual enantiomers that were previously inaccessible. acs.org This has opened up new avenues for drug discovery and development, building on the foundational understanding of deuterated chiral molecules established in academic research. nih.govacs.org Research has also explored the origins of homochirality in the universe, with suggestions that the first chiral amino acids may have been deuterated. hokudai.ac.jp
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dideuterio-2,3-dihydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/i1D,2D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWJPZIEWOKRBE-QDNHWIQGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(C(=O)O)(C([2H])(C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Dl Tartaric 2,3 D2 Acid
Strategies for Site-Specific Deuterium (B1214612) Incorporation in Chiral Systems
The targeted placement of deuterium at the C-2 and C-3 positions of DL-tartaric acid presents a unique synthetic challenge due to the presence of two adjacent chiral centers. The methodologies employed must not only facilitate the incorporation of deuterium but also maintain the desired racemic (DL) configuration of the final product. Two principal strategies are generally considered: the direct exchange of protons for deuterons on a pre-existing tartaric acid scaffold or its precursors, and the construction of the tartaric acid molecule from smaller, pre-deuterated building blocks.
De Novo Synthesis Routes Employing Deuterated Starting Materials
A more controlled and often more efficient method for site-specific deuteration is to build the target molecule from starting materials that already contain deuterium at the desired positions. rsc.orgresearchgate.net This approach avoids potential side reactions and issues with incomplete exchange that can occur with H/D exchange methods.
A common and effective industrial method for the synthesis of DL-tartaric acid is the oxidation of maleic or fumaric acid. bdmaee.netresearchgate.netchemicalbook.com This process typically proceeds through an epoxysuccinic acid intermediate, which is then hydrolyzed to the diol. google.com By starting with deuterated maleic acid (maleic-2,3-d₂ acid) or fumaric acid (fumaric-2,3-d₂ acid), the deuterium atoms are carried through the synthetic sequence to the final product.
The synthesis of these deuterated precursors can be achieved through various methods, such as the partial reduction of deuterated acetylene dicarboxylic acid. The subsequent dihydroxylation of the deuterated alkene is a key step. wikipedia.orglibretexts.orglibretexts.org Syn-dihydroxylation using reagents like osmium tetroxide or potassium permanganate would lead to the meso-diastereomer from cis-alkenes (maleic acid) and the DL-racemate from trans-alkenes (fumaric acid). Conversely, anti-dihydroxylation, for example, via epoxidation followed by acid-catalyzed ring-opening, would yield the DL-racemate from the cis-alkene.
Table 2: Dihydroxylation of Deuterated Alkenes
| Starting Material | Dihydroxylation Method | Product |
|---|---|---|
| Maleic-2,3-d₂ acid | Anti-dihydroxylation (e.g., m-CPBA, then H₃O⁺) | DL-Tartaric-2,3-D2 acid |
Another de novo synthetic route involves the use of smaller deuterated carbonyl compounds. For instance, deuterated glyoxal (ethanedial-1,2-d₂) can serve as a C₂ building block. The cyanhydrin reaction of deuterated glyoxal with hydrogen cyanide would yield a dicyanodiol intermediate. Subsequent hydrolysis of the nitrile groups to carboxylic acids would produce this compound. The stereochemical outcome of the initial nucleophilic addition would determine the final diastereomeric ratio.
Table 3: Synthesis from Deuterated Glyoxal
| Step | Reagents | Intermediate/Product |
|---|---|---|
| 1 | Deuterated Glyoxal, HCN | 2,3-Dihydroxy-2,3-dideuteriosuccinonitrile |
This method offers a direct way to introduce deuterium at the C-2 and C-3 positions, with the final product being a racemic mixture of the (2R,3R)-d₂ and (2S,3S)-d₂ enantiomers.
Synthetic Pathways for this compound Derivatives
The synthesis of derivatives of this compound primarily involves the use of deuterated starting materials that undergo stereospecific reactions to yield the desired labeled tartaric acid. Key precursors for these synthetic routes include maleic anhydride and fumaric acid, which can be deuterated and subsequently transformed into the target molecule.
Derivatization from Maleic Anhydride or Fumaric Acid with Deuterated Reagents
The preparation of this compound can be achieved through the epoxidation of deuterated maleic acid followed by hydrolysis. This process begins with the synthesis of maleic acid-d2, which can be prepared from maleic anhydride. The general approach involves the epoxidation of the deuterated maleic acid using an oxidizing agent, which then undergoes hydrolysis to yield this compound. The reaction proceeds as follows:
Epoxidation of Maleic Acid-d2 : Deuterated maleic acid is reacted with an oxidizing agent, such as hydrogen peroxide, in the presence of a catalyst like sodium tungstate. This step forms cis-epoxysuccinic acid-d2.
Hydrolysis : The resulting deuterated cis-epoxysuccinic acid is then hydrolyzed, which opens the epoxide ring to form the diol, yielding this compound.
Alternatively, deuterated fumaric acid can serve as a precursor. The oxidation of fumaric acid-d2 using a suitable oxidizing agent, such as potassium permanganate, can also yield this compound. The kinetics of the oxidation of DL-tartaric acid by potassium permanganate have been studied, indicating that the reaction is first order with respect to both the permanganate and the tartaric acid at the initial stages.
A summary of a typical synthesis of non-deuterated DL-tartaric acid from maleic anhydride, which can be adapted for the deuterated analogue, is presented below.
| Step | Reactants | Catalyst/Reagent | Product | Typical Yield (%) |
| 1 | Maleic Anhydride, Water | Heat | Maleic Acid | ~95 |
| 2 | Maleic Acid, Hydrogen Peroxide | Sodium Tungstate | cis-Epoxysuccinic Acid | - |
| 3 | cis-Epoxysuccinic Acid | Water (Hydrolysis) | DL-Tartaric Acid | >80 |
Racemization and Resolution Strategies for Deuterated Tartaric Acid Enantiomers
The production of racemic this compound can also be achieved through the racemization of one of its pure enantiomers. For instance, D-(-)-tartaric-2,3-d2 acid can be converted into the DL-racemic mixture. This process typically involves heating an aqueous solution of the optically active tartaric acid isomer in the presence of an alkali, such as sodium hydroxide. The racemization process can be influenced by temperature and the concentration of the alkali. A known method for the racemization of optically active tartaric acid involves heating it to temperatures between 80°C and 200°C in the presence of meso-tartaric acid and a free alkali. google.com
Once the racemic mixture of this compound is obtained, the individual enantiomers can be separated through chiral resolution. A classical method for resolving racemic mixtures of acids is through the formation of diastereomeric salts with a chiral base. For tartaric acid, chiral resolving agents such as brucine or cinchonidine can be employed. The process relies on the differential solubility of the resulting diastereomeric salts.
The general steps for chiral resolution are:
Reaction of the racemic acid with an enantiomerically pure chiral base to form a mixture of diastereomeric salts.
Separation of the diastereomers by fractional crystallization, based on their different solubilities.
Acidification of the separated diastereomeric salts to regenerate the respective pure enantiomers of the acid.
An illustrative example of the conversion rates in the racemization of D-tartaric acid under different conditions is provided in the table below. google.com
| Initial D-tartaric acid (g) | Meso-tartaric acid (g) | Sodium Hydroxide (g) | Water (g) | Temperature (°C) | Time (h) | Conversion to DL-tartaric acid (%) |
| 4.86 | 0 | 7.78 | 10.6 | 116 | 8 | 50.4 |
| 3.40 | 1.46 | 7.78 | 10.6 | - | - | 77.1 |
| 3.16 | 1.70 | 3.36 | 11.54 | 130 | 5 | 85.4 |
Quantitative Assessment of Deuterium Incorporation and Purity
Following the synthesis of this compound, a thorough analytical verification is crucial to confirm the level of deuterium incorporation and to determine the stereochemical purity of the final product.
Analytical Verification of Deuterium Enrichment Levels
The extent of deuterium incorporation in the tartaric acid molecule is a critical parameter. Two primary analytical techniques are employed for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy : Deuterium (²H) NMR spectroscopy is a direct method for observing the presence and chemical environment of deuterium atoms in a molecule. The ²H NMR spectrum of this compound would exhibit signals corresponding to the deuterium atoms at the C2 and C3 positions. The integration of these signals, relative to a known internal standard, can provide a quantitative measure of deuterium enrichment. Additionally, ¹H NMR spectroscopy can be used to assess the reduction in the signal intensity of the protons at the C2 and C3 positions, providing an indirect measure of deuterium incorporation.
Mass Spectrometry (MS) : Mass spectrometry is a highly sensitive technique for determining the molecular weight of a compound and its isotopic composition. For this compound, the molecular ion peak in the mass spectrum will be shifted by approximately 2 Da compared to the non-deuterated analogue. By analyzing the isotopic distribution of the molecular ion cluster, the percentage of deuterium enrichment can be accurately calculated. The fragmentation pattern observed in the mass spectrum can also provide structural confirmation of the deuterated compound.
Stereochemical Purity Determination in Deuterated Chiral Analogs
The stereochemical purity, specifically the enantiomeric excess (ee), of the resolved enantiomers of Tartaric-2,3-D2 acid is determined using techniques that can differentiate between chiral molecules.
Chiral High-Performance Liquid Chromatography (HPLC) : Chiral HPLC is a powerful method for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. By integrating the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be calculated. For tartaric acid enantiomers, various chiral columns are available, and the mobile phase composition can be optimized to achieve baseline separation.
Polarimetry : Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Each enantiomer of a chiral substance rotates the plane of polarized light by an equal amount but in opposite directions. The specific rotation is a characteristic physical property of a chiral compound. For instance, D-(-)-tartaric acid has a specific rotation of -12.0° (c = 20 in H₂O). drugfuture.com By measuring the optical rotation of a sample of resolved Tartaric-2,3-D2 acid, its enantiomeric purity can be determined by comparing the observed rotation to the specific rotation of the pure enantiomer. A racemic mixture will exhibit no optical rotation.
The following table summarizes the key analytical techniques and their applications in the characterization of this compound.
| Analytical Technique | Parameter Measured | Application |
| Deuterium (²H) NMR | Chemical shift and integration of deuterium signals | Direct quantification of deuterium enrichment |
| Proton (¹H) NMR | Reduction in proton signal intensity | Indirect assessment of deuterium incorporation |
| Mass Spectrometry (MS) | Molecular ion mass and isotopic distribution | Determination of deuterium enrichment and structural confirmation |
| Chiral HPLC | Retention time and peak area of enantiomers | Determination of enantiomeric excess |
| Polarimetry | Optical rotation | Measurement of enantiomeric purity |
Advanced Spectroscopic Characterization and Analytical Techniques for Dl Tartaric 2,3 D2 Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy in the Structural and Mechanistic Analysis of DL-Tartaric-2,3-D2 Acid
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure, dynamics, and conformation of molecules. In the context of isotopically labeled compounds such as this compound, NMR provides unique insights into the effects of deuterium (B1214612) substitution.
Deuterium NMR (2H NMR) for Positional Isomerism and Dynamics
Deuterium (²H) NMR spectroscopy is a specialized technique that directly probes the deuterium nuclei within a molecule. Due to its nuclear spin of I=1, the deuterium nucleus possesses a nuclear quadrupole moment, which interacts with the local electric field gradient. This interaction is highly sensitive to the electronic environment and molecular motion, making ²H NMR an excellent tool for studying molecular dynamics and order. nih.govbohrium.com
For this compound, ²H NMR can be used to confirm the specific positions of deuterium labeling. The spectrum would exhibit a resonance corresponding to the deuterons at the C2 and C3 positions, and the chemical shift would be distinct from that of other potential deuteration sites.
Table 1: Hypothetical ²H NMR Parameters for this compound
| Parameter | Description | Expected Value/Information |
|---|---|---|
| Chemical Shift (δ) | Indicates the electronic environment of the deuterium nucleus. | A specific resonance confirming D at C2/C3 positions. |
| Quadrupolar Splitting (ΔνQ) | In anisotropic media (e.g., liquid crystals, solids), this provides information on the orientation of the C-D bond. | Can be used to determine the average orientation of the C2-D and C3-D bonds. |
| Spin-Lattice Relaxation Time (T1) | Provides information on molecular motions on the MHz timescale. | Sensitive to the rate of molecular tumbling and internal rotations. |
This table is illustrative and presents the types of data obtainable from ²H NMR experiments.
Proton NMR (1H NMR) Spectral Perturbations Induced by Deuteration
The substitution of protons with deuterons at the C2 and C3 positions in tartaric acid leads to distinct and predictable changes in the ¹H NMR spectrum. libretexts.org The most immediate effect is the disappearance of the signals corresponding to the methine protons (CH) at these positions.
In the ¹H NMR spectrum of unlabeled DL-tartaric acid, the methine protons at C2 and C3 would appear as a single peak due to the molecule's symmetry. hmdb.cachemicalbook.com In this compound, this signal would be absent. The remaining signals would be from the hydroxyl (-OH) and carboxylic acid (-COOH) protons.
Deuteration also influences the signals of neighboring protons through isotopic effects on chemical shifts and coupling constants. While the deuterons themselves are not directly observed in ¹H NMR, their presence can cause small upfield or downfield shifts (isotope shifts) on the remaining proton signals. libretexts.org Furthermore, the scalar coupling (J-coupling) between the now-absent methine protons and the hydroxyl protons would be eliminated. If the spectrum were taken in a solvent that allows for observation of the hydroxyl protons, their signal would simplify from a doublet to a singlet.
A common technique to identify exchangeable protons, like those in -OH and -COOH groups, is to add a few drops of deuterium oxide (D₂O) to the NMR sample. libretexts.org This results in the exchange of these protons for deuterons, causing their signals to disappear from the ¹H NMR spectrum, which can help in peak assignment. libretexts.org
Table 2: Comparison of Expected ¹H NMR Signals for DL-Tartaric Acid and this compound
| Proton Environment | Unlabeled DL-Tartaric Acid (Expected Signal) | This compound (Expected Signal) | Rationale for Change |
|---|---|---|---|
| Methine (C2-H, C3-H) | Present (e.g., singlet around 4.3-4.7 ppm) hmdb.cachemicalbook.com | Absent | Substitution of H with D. |
| Hydroxyl (C2-OH, C3-OH) | Present (may be a broad singlet or a doublet if coupled to C-H) | Present (signal simplifies to a singlet due to absence of coupling to C-H) | Removal of adjacent proton for J-coupling. |
Chemical shifts are approximate and can vary with solvent and concentration.
Carbon-13 NMR (¹³C NMR) Studies of Deuterium-Labeled Carbon Frameworks
In ¹³C NMR spectroscopy, the substitution of a directly attached proton with a deuteron (B1233211) causes noticeable changes in the spectrum. For this compound, the carbons C2 and C3 are directly bonded to deuterium.
The primary effects observed are:
Isotope Shift: The resonance of the deuterated carbon (¹³C-D) is shifted slightly upfield (to a lower chemical shift value) compared to its protonated counterpart (¹³C-H). This is known as the α-isotope effect. Smaller upfield shifts can also be observed for adjacent carbons (β-isotope effect).
Splitting: The ¹³C signal of a deuterated carbon is split into a multiplet due to coupling with the deuterium nucleus (I=1). The multiplicity follows the 2nI+1 rule, where n is the number of deuterons and I is the spin. For a single deuteron, this results in a 1:1:1 triplet.
Signal Intensity: The intensity of the deuterated carbon signal is often reduced due to the removal of the Nuclear Overhauser Effect (NOE) enhancement from the attached proton and longer relaxation times.
In the ¹³C NMR spectrum of unlabeled DL-tartaric acid, the chemically equivalent C2 and C3 carbons typically show a single resonance. hmdb.cachemicalbook.comchemicalbook.com For this compound, this signal would be replaced by a triplet at a slightly upfield position. The carboxylic acid carbons (C1 and C4) would also show a single resonance, potentially with a small β-isotope upfield shift compared to the unlabeled compound.
Table 3: Expected ¹³C NMR Data for this compound
| Carbon Atom | Expected Chemical Shift (ppm) | Expected Multiplicity | Rationale |
|---|---|---|---|
| C1, C4 (Carboxyl) | ~175 | Singlet | Remote from deuteration, may show small β-isotope shift. |
Chemical shifts are based on typical values for tartaric acid and are subject to solvent effects. hmdb.cachemicalbook.comchemicalbook.com
Advanced Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, ROESY) for Deuterated Tartaric Acid Structural Elucidation
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning NMR signals and determining the detailed structure and connectivity of molecules. mdpi.com
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. In the case of this compound, a COSY spectrum would be very simple. It could show a correlation between the hydroxyl (-OH) and carboxylic acid (-COOH) protons if there is any long-range coupling or chemical exchange between them, although this is often not observed. Crucially, the expected correlation between the methine and hydroxyl protons seen in unlabeled tartaric acid would be absent.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly to the carbons they are attached to. hmdb.ca For this compound, an HSQC spectrum would show no cross-peaks for the C2 and C3 carbons, as they are not attached to protons. This absence of signals is a powerful confirmation of the deuteration positions. Cross-peaks would be observed for any adventitious protonated impurities.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically two or three bonds). An HMBC spectrum of this compound would be very informative. For example, correlations would be expected from the hydroxyl proton to both the carbon it is attached to (C2 or C3) and the adjacent carboxylic acid carbon (C1 or C4). Similarly, the carboxylic acid proton could show a correlation to C1/C4 and C2/C3. These correlations would be critical for assigning the carbon signals.
ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For a small molecule like this compound, ROESY can provide information about its conformation in solution. For instance, it could reveal spatial proximity between the hydroxyl protons and the carboxylic acid protons, helping to define the molecule's preferred three-dimensional shape. uni-muenchen.de
Electron Spin Resonance (ESR) and Electron Nuclear Double Resonance (ENDOR) Spectroscopy
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. ENDOR is a related technique that provides higher resolution of the hyperfine interactions between the unpaired electron and nearby magnetic nuclei.
Characterization of Radical Intermediates in Irradiated Deuterated Tartaric Acid
When single crystals of deuterated DL-tartaric acid are exposed to X-rays or gamma rays at low temperatures, paramagnetic radical species are formed. aip.orgnih.gov ESR spectroscopy is the primary tool for identifying the structure of these radical intermediates.
Studies on irradiated single crystals of deuterated DL-tartaric acid at 195 K have shown the formation of a specific radical, identified as ·CHODCHODCOOD·D₂O. aip.org This radical is formed by the cleavage of a C–C bond adjacent to a carboxyl group. The unpaired electron is primarily located in a π orbital on the carbon atom. aip.org
The ESR spectrum of this radical is characterized by hyperfine coupling to the remaining α- and β-protons (or deuterons in a fully deuterated sample). In this compound, the hyperfine coupling would be to the α- and β-deuterons. The g-tensor and hyperfine coupling tensors, which are anisotropic, can be determined by measuring the ESR spectra at different orientations of the crystal in the magnetic field. These parameters provide detailed information about the electronic structure and geometry of the radical.
ENDOR spectroscopy can be used to resolve very small hyperfine couplings that are not apparent in the ESR spectrum, providing a more complete picture of the electron-nuclear interactions within the radical.
Table 4: Radical Species Identified in Irradiated Deuterated DL-Tartaric Acid
| Radical Species | Method of Generation | Key Spectroscopic Findings (ESR) | Reference |
|---|---|---|---|
| ·CHODCHODCOOD·D₂O | X-irradiation at 195 K | Formed by C-C bond cleavage. Unpaired electron in a π orbital on carbon. Hyperfine coupling to α- and β-hydrogens observed. | aip.org |
| Anion Radical | X-irradiation at 77 K, stable at 195 K | Observed alongside the primary radical species. | aip.org |
Studies have also followed the evolution of these radical species with temperature and radiation dose, revealing the kinetics of their formation and decay. nih.gov Three distinct radical species, with different stabilities and radiation yields, have been identified in gamma-irradiated DL-tartaric acid at room temperature. nih.gov
Hyperfine Interaction Analysis in Deuterium-Containing Radicals
The study of radicals derived from this compound using techniques like Electron Paramagnetic Resonance (EPR) and Electron Nuclear Double Resonance (ENDOR) provides deep insight into the electronic structure and local environment of the unpaired electron. Hyperfine interactions, the coupling between the electron spin and nuclear spins, are particularly sensitive to isotopic substitution.
When a radical is formed from this compound, typically through irradiation or chemical oxidation, the unpaired electron interacts with the deuterium nuclei at the C-2 and C-3 positions. This interaction differs significantly from that with protons in the non-deuterated analogue. Deuterium (²H) has a nuclear spin (I) of 1, unlike the proton (¹H) which has a spin of I=1/2. This difference leads to a greater number of hyperfine lines; a single deuterium nucleus splits an EPR signal into a 1:1:1 triplet, whereas a single proton splits it into a 1:1 doublet.
Furthermore, the magnetogyric ratio (γ) of deuterium is about 6.5 times smaller than that of the proton. Consequently, the magnitude of the deuterium hyperfine coupling constant (A_D) is significantly smaller than the proton hyperfine coupling constant (A_H) for the same electronic environment, following the approximate relationship:
A_D ≈ (γ_D / γ_H) * A_H ≈ 0.153 * A_H
This reduction in the coupling constant can lead to unresolved hyperfine structure in EPR spectra, making ENDOR a crucial technique. ENDOR spectroscopy offers much higher resolution for measuring small hyperfine couplings. washington.edu In an ENDOR experiment on a radical of this compound, the deuterium nuclei would give rise to signals centered around the deuterium Larmor frequency, allowing for the precise determination of their hyperfine coupling constants. aps.org This information is vital for mapping the spin density distribution across the molecule and understanding how the substitution of protons with deuterium at the C-2 and C-3 positions alters the radical's electronic properties.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of isotopically labeled molecules like this compound. These methods probe the vibrational modes of a molecule, which are sensitive to the masses of the constituent atoms and the strength of the chemical bonds.
The IR and Raman spectra of standard DL-tartaric acid have been well-characterized. mdpi.comresearchgate.net The spectra feature prominent bands corresponding to O-H stretching of the hydroxyl and carboxyl groups, C=O stretching of the carboxyl groups, C-H stretching and bending, and C-C stretching, as well as various other bending and deformation modes. researchgate.net Calculations have shown that while vibrations of OH, CH, and C=O groups are distinct, other vibrations are often mixed. researchgate.net
The substitution of hydrogen with deuterium at the C-2 and C-3 positions in DL-tartaric acid induces predictable shifts in its vibrational spectrum. This phenomenon, known as the isotopic shift, is a direct consequence of the increased mass of deuterium compared to hydrogen. According to the harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms.
The most significant shifts in the spectrum of this compound compared to its non-deuterated counterpart are observed for the C-D vibrational modes.
C-D Stretching (ν_C-D): The C-H stretching vibrations typically appear in the 2800–3000 cm⁻¹ region. Due to the increased reduced mass of the C-D bond, the C-D stretching frequency is expected to shift to a lower wavenumber, typically appearing in the 2100–2250 cm⁻¹ region. This shift moves the band into a relatively "quiet" area of the mid-infrared spectrum, making it an excellent diagnostic marker for deuteration. nih.gov
C-D Bending (δ_C-D): Similarly, C-H bending (scissoring, wagging, twisting) modes that appear in the 1300-1500 cm⁻¹ region will also shift to lower frequencies upon deuteration, generally appearing below 1000 cm⁻¹. nih.gov
These isotopic shifts are invaluable for assigning specific vibrational modes within the molecule. By comparing the spectra of the deuterated and non-deuterated forms, one can confidently attribute specific bands to the vibrations of the C-H (or C-D) groups at the 2 and 3 positions.
| Vibrational Mode | Typical Wavenumber Range (C-H) | Predicted Wavenumber Range (C-D) | Approximate Shift Ratio (ν_C-H / ν_C-D) |
| Stretching (ν) | 2800–3000 cm⁻¹ | 2100–2250 cm⁻¹ | ~1.3-1.4 |
| Bending (δ) | 1300–1500 cm⁻¹ | < 1000 cm⁻¹ | ~1.2-1.3 |
Tartaric acid can exist in several different conformations due to rotation around the central C-C bond. researchgate.net Vibrational spectroscopy can be used to study this conformational flexibility, as different conformers may exhibit distinct spectral features. However, the spectra can be complex and congested.
Deuteration at specific sites, as in this compound, can be a subtle but powerful tool for conformational analysis. By shifting the C-D vibrational bands to less congested regions of the spectrum, it becomes easier to study their behavior under different conditions (e.g., temperature, solvent). The precise frequencies and coupling of these C-D modes can be sensitive to the dihedral angle of the C(2)-C(3) bond. By comparing experimentally observed spectra with theoretical spectra calculated for different stable conformers (e.g., using Density Functional Theory, DFT), the deuteration-induced spectral changes can help to validate the theoretical models and provide stronger evidence for the predominant conformation in a given state. researchgate.net
Mass Spectrometry (MS) in Deuterium Labeling Investigations
Mass spectrometry is a cornerstone analytical technique for confirming the successful incorporation of stable isotopes and for quantifying isotopically labeled compounds. For this compound, MS provides unambiguous evidence of deuteration and allows for the assessment of isotopic purity.
High-resolution mass spectrometry (HRMS) is capable of measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of an ion's elemental formula.
The incorporation of two deuterium atoms in place of two hydrogen atoms results in a distinct mass increase. HRMS can easily differentiate between the non-deuterated and deuterated forms of tartaric acid.
| Compound | Formula | Monoisotopic Mass (Da) |
| DL-Tartaric acid | C₄H₆O₆ | 150.01644 |
| This compound | C₄H₄D₂O₆ | 152.02899 |
The measured mass from an HRMS analysis of this compound would be expected to match the theoretical mass of C₄H₄D₂O₆ with high accuracy. This precise mass measurement not only confirms the incorporation of two deuterium atoms but also distinguishes the target compound from other potential isobaric (same nominal mass) impurities, thereby verifying the success of the isotopic labeling. nih.gov
This compound is an ideal internal standard for the highly accurate quantification of natural tartaric acid in complex matrices using the stable-isotope dilution (SID) method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govnih.gov This is one of the most robust and specific quantitative techniques available. nih.gov
The methodology involves the following steps:
Spiking: A precisely known amount of the deuterated internal standard (this compound) is added to the sample containing the non-deuterated analyte (tartaric acid) at the beginning of the sample preparation process.
Extraction & Separation: The sample is processed, and the tartaric acid is separated from other matrix components using liquid chromatography (LC). The deuterated standard co-elutes with the non-deuterated analyte because their physicochemical properties are nearly identical.
Detection & Quantification: The eluent from the LC is introduced into a tandem mass spectrometer, typically using an electrospray ionization (ESI) source. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard in a process called Multiple Reaction Monitoring (MRM).
Analyte: [M-H]⁻ → e.g., m/z 149.0 → m/z 87.0
Standard: [M-D₂-H]⁻ → e.g., m/z 151.0 → m/z 88.0 or 89.0
Because the internal standard is chemically identical to the analyte, it experiences the same losses during sample preparation and any variations in instrument response (ion suppression or enhancement). nih.gov By measuring the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this to a calibration curve, a highly accurate and precise quantification of the tartaric acid in the original sample can be achieved.
Advanced Chromatographic and Electrophoretic Methodologies
The precise characterization of isotopically labeled compounds such as this compound requires sophisticated analytical techniques capable of distinguishing between stereoisomers and isotopologues. Advanced chromatographic and electrophoretic methods are indispensable for confirming the chiral integrity and isotopic enrichment of the compound. These techniques provide the high resolution necessary to separate the D-(-) and L-(+) enantiomers while also offering means to verify the incorporation of deuterium.
High-Performance Liquid Chromatography (HPLC) for Isotopic Purity and Chiral Resolution
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic acids like tartaric acid. For this compound, HPLC methods are primarily developed to achieve chiral resolution, separating the D-(-)-2,3-D2 and L-(+)-2,3-D2 enantiomers. This separation is critical for verifying the racemic nature of the mixture or for quantifying enantiomeric excess in stereospecific synthesis.
Research Findings: Chiral resolution by HPLC can be achieved through two primary strategies: the use of a chiral stationary phase (CSP) or the addition of a chiral mobile phase additive (CMPA). researchgate.net
Chiral Stationary Phases (CSPs): Columns packed with a chiral selector, such as polysaccharide derivatives (e.g., amylose (B160209) or cellulose) or anion-exchange type phases, are highly effective. chiraltech.comgoogle.com The enantiomers of this compound exhibit different affinities for the CSP due to the formation of transient diastereomeric complexes, leading to different retention times and enabling their separation. chiraltech.com For acidic compounds like tartaric acid, anion-exchange CSPs based on quinine (B1679958) or quinidine (B1679956) carbamates have shown remarkable performance. chiraltech.com
Indirect Separation: An alternative approach involves pre-column derivatization of the tartaric acid enantiomers with a chiral reagent to form a pair of diastereomers. nih.gov These diastereomers have distinct physical properties and can be separated on a standard achiral HPLC column (e.g., silica (B1680970) gel or C18). nih.govjackwestin.com
While HPLC with standard detectors (e.g., UV-Vis) is ideal for chiral resolution, it cannot distinguish between the deuterated compound and its unlabeled counterpart. To assess isotopic purity, HPLC systems are coupled with mass spectrometry (LC-MS). The mass spectrometer detects ions based on their mass-to-charge ratio, easily differentiating the [M-H]⁻ ion of tartaric-2,3-d2 acid from that of unlabeled tartaric acid.
| Parameter | Method A: Chiral Stationary Phase | Method B: Pre-column Derivatization |
|---|---|---|
| Column | Daicel CHIRALPAK IF (amylose-tris(3-chloro-4-methylphenylcarbamate)) | Standard Silica Gel Column |
| Dimensions | 250 mm x 4.6 mm, 5 µm | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Dichloromethane / n-Hexane (45:55 v/v) | Hexane / Isopropanol (99.5:0.5 v/v) |
| Flow Rate | 0.9 mL/min | 0.8 mL/min |
| Temperature | 30°C | Ambient |
| Detection | UV at 242 nm (after derivatization) | UV at 280 nm (detecting chiral tag) |
| Reference | google.com | aocs.org |
Gas Chromatography (GC) with Deuterated Standards for Volatile Derivatives
Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. mdpi.comnih.gov Since tartaric acid is a non-volatile polar compound, a derivatization step is required to convert its carboxyl and hydroxyl groups into less polar, more volatile esters or ethers. copernicus.org A common and effective method is silylation, where reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to create trimethylsilyl (B98337) (TMS) derivatives. copernicus.org
Research Findings: In the context of analytical chemistry, this compound serves as an excellent internal standard for the quantification of endogenous, unlabeled tartaric acid in various matrices via the stable isotope dilution assay method. nih.gov When analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), the derivatized analyte (unlabeled tartaric acid) and the internal standard (derivatized tartaric acid-d2) co-elute or elute very closely. nih.gov
A phenomenon known as the "chromatographic isotope effect" may cause a slight difference in retention time between the deuterated and non-deuterated compounds. nih.govnih.gov Deuterated compounds can sometimes elute slightly earlier (inverse isotope effect) or later (normal isotope effect) than their protiated analogues, depending on the stationary phase and the position of the deuterium atoms. nih.govnih.gov
The mass spectrometer detector differentiates the compounds based on their distinct mass-to-charge ratios. By monitoring specific ion fragments for both the analyte and the deuterated standard, precise and accurate quantification is possible. nih.gov
| Parameter | Value / Description |
|---|---|
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form tetrakis-TMS derivatives |
| GC Column | 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., DB-5MS) |
| Column Dimensions | 30 m x 0.25 mm x 0.25 µm |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.5 mL/min) |
| Temperature Program | Initial hold at 120°C, ramp at 10°C/min to 300°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Monitored Fragments (Analyte) | Characteristic m/z for unlabeled Tartaric acid (4TMS) derivative |
| Monitored Fragments (Standard) | Characteristic m/z for Tartaric-2,3-D2 acid (4TMS) derivative (Analyte m/z + 2) |
| Reference | copernicus.orgnih.govhmdb.ca |
Capillary Electrophoresis (CE) for Chiral and Isotopic Separation
Capillary Electrophoresis (CE) is a powerful separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility, which is a function of their charge and size. chromatographytoday.com CE offers extremely high separation efficiency and is particularly well-suited for the chiral separation of polar compounds like tartaric acid. chromatographytoday.combio-rad.com
Research Findings: The chiral resolution of DL-tartaric acid by CE is achieved by adding a chiral selector to the background electrolyte (BGE). chromatographytoday.com The enantiomers form transient, diastereomeric complexes with the chiral selector, which have different effective mobilities, leading to their separation. springernature.com
Commonly used chiral selectors for acidic compounds include cyclodextrins, macrocyclic antibiotics, and chiral counter-ions. For tartaric acid, direct chiral resolution has been successfully demonstrated using (1R,2R)-(-)-1,2-diaminocyclohexane (R-DACH) as a chiral counter-ion in the BGE. nih.gov The interaction between the two enantiomers of tartaric acid and the single enantiomer of the selector is stereospecific, resulting in two distinct migration times. nih.gov
While CE is exceptionally effective for chiral separations, achieving isotopic separation (e.g., separating tartaric acid from tartaric-2,3-d2 acid) is significantly more challenging. Isotopologues have nearly identical charge-to-size ratios, and any difference in electrophoretic mobility is minuscule. Therefore, CE is primarily employed for assessing the chiral purity of this compound, with mass spectrometry remaining the preferred method for determining isotopic enrichment.
| Parameter | Condition |
|---|---|
| Chiral Selector | (1R,2R)-(-)-1,2-diaminocyclohexane (R-DACH) |
| Background Electrolyte | 30 mM R-DACH and 75 mM phosphoric acid in 65% v/v ethanol (B145695) / 35% v/v aqueous solution |
| pH | 5.1 |
| Applied Voltage | -30 kV |
| Temperature | 25°C |
| Detection | Direct UV at 200 nm |
| Resolution (Rs) | Approximately 1.0 |
| Reference | nih.gov |
Applications of Dl Tartaric 2,3 D2 Acid in Reaction Mechanism Elucidation and Kinetic Isotope Effects
Probing Organic Reaction Mechanisms with Deuterium (B1214612) Labeling
Isotopic labeling is a definitive method used to track the journey of atoms through a chemical reaction. wikipedia.orgias.ac.in By replacing specific hydrogen atoms with deuterium in a reactant molecule like DL-tartaric acid, the deuterium atoms act as markers that can be located in the products using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry. nih.govnih.gov This labeling does not significantly alter the chemical properties of the molecule but allows for the direct observation of bond-forming and bond-breaking events. strath.ac.uk
The core principle of using isotopic tracers is to follow a labeled atom from reactant to product, thereby mapping its trajectory. tandfonline.com In reactions involving DL-Tartaric-2,3-D2 acid, the deuterium atoms at the C2 and C3 positions are covalently bound and non-exchangeable under typical conditions, unlike the acidic protons on the hydroxyl and carboxyl groups. This makes them ideal labels for tracking the fate of the tartaric acid backbone.
For instance, in a skeletal rearrangement or fragmentation reaction, the location of the deuterium atoms in the final products can unequivocally confirm or refute a proposed mechanism. If a mechanism predicts that the C2-C3 bond is cleaved and the fragments recombine in a new orientation, the final position of the deuterium labels would provide direct evidence for this pathway.
Illustrative Example: Hypothetical Rearrangement of Tartaric Acid
Consider a hypothetical acid-catalyzed dehydration and rearrangement of tartaric acid. By using this compound, the movement of the carbon skeleton can be traced.
| Proposed Step | Expected Location of Deuterium Label | Mechanistic Insight |
| Initial Reactant | C2 and C3 positions of Tartaric Acid | Starting point for tracing. |
| Mechanism A: No skeletal rearrangement | Deuterium remains on the carbon atoms that were originally C2 and C3 in the product. | Suggests a direct elimination or substitution pathway. |
| Mechanism B: Involving a symmetric intermediate followed by rearrangement | Deuterium is scrambled or appears at positions not predicted by a direct pathway. | Provides evidence for a more complex mechanism involving molecular reorganization. |
This method allows chemists to distinguish between plausible but distinct mechanistic pathways that would otherwise be indistinguishable. ias.ac.in
Isotopic labeling is also instrumental in identifying elusive reaction intermediates. The presence of a deuterium label in a trapped or spectroscopically observed intermediate can confirm its origin from the starting material. tandfonline.com
In a reaction of this compound, if a transient species is formed, its mass spectrum would show a characteristic increase in mass corresponding to the deuterium labels. Similarly, its 1H NMR spectrum would lack signals for the protons at the C2 and C3 positions, while its 2H NMR spectrum would show corresponding signals, confirming the structure of the intermediate. wikipedia.org This technique is particularly valuable for confirming the existence of species like carbocations, radicals, or other short-lived intermediates that are central to understanding a reaction's progress.
Kinetic Isotope Effect (KIE) Studies using this compound
The Kinetic Isotope Effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced with one of its isotopes. wikipedia.org The study of KIEs is a cornerstone of mechanistic chemistry, providing critical information about the rate-determining step and the nature of the transition state. libretexts.orgacs.org The difference in mass between hydrogen and deuterium is the largest among stable isotopes, leading to pronounced and readily measurable KIEs. wikipedia.org
A C-D bond has a lower zero-point vibrational energy than a C-H bond, making it stronger and requiring more energy to break. Consequently, reactions where a C-H bond is broken in the rate-determining step are typically 6 to 10 times faster than the same reaction involving a C-D bond. wikipedia.org This is known as a primary KIE.
By comparing the reaction rate of standard DL-tartaric acid with that of this compound, one can determine if the C-H bond at the C2 or C3 position is broken during the slowest step of the reaction. princeton.eduosti.gov
A significant primary KIE (kH/kD > 2) strongly indicates that the C-H(D) bond is being cleaved in the rate-determining step.
A KIE value near unity (kH/kD ≈ 1) suggests that the C-H(D) bond is not broken in the rate-determining step. princeton.edu
Table of Expected KIE Values for a Hypothetical Oxidation of Tartaric Acid
| Proposed Rate-Determining Step | Bond(s) Broken | Expected kH/kD for this compound | Conclusion |
| Proton transfer from a carboxyl group | O-H | ~1 | C-H bond cleavage is not rate-limiting. |
| Initial attack at a carbonyl group | C=O (rehybridization) | 0.9 - 1.2 (Secondary KIE) | C-H bond cleavage is not rate-limiting. |
| Dehydrogenation/Oxidation at C2 or C3 | C-H | 3 - 8 (Primary KIE) | C-H bond cleavage is the rate-limiting step. |
| Cleavage of the C2-C3 bond | C-C | ~1 | C-H bond cleavage is not rate-limiting. |
Observing a large KIE in a reaction like the oxidation of tartaric acid would provide compelling evidence that the mechanism involves the removal of a hydrogen atom from the carbon backbone as its slowest step. libretexts.org
The magnitude of the KIE provides further details about the geometry and symmetry of the transition state (TS). princeton.edu
Primary KIEs are largest when the hydrogen atom is symmetrically transferred between the donor and acceptor in a linear transition state. As the transfer becomes more asymmetric (either very early or very late TS), the KIE value decreases.
Secondary KIEs occur when the labeled C-D bond is not broken but its chemical environment changes during the rate-determining step. wikipedia.orglibretexts.org These effects are smaller than primary KIEs but are highly informative.
An α-secondary KIE involves isotopic substitution at the carbon atom undergoing a change in hybridization. A change from sp3 to sp2 hybridization (e.g., in an SN1 reaction) typically results in a normal KIE (kH/kD ≈ 1.1-1.2), as the C-H bending vibrations become less restricted in the transition state. Conversely, a change from sp2 to sp3 results in an inverse KIE (kH/kD ≈ 0.8-0.9). researchgate.net
Using this compound, one could distinguish between competing substitution mechanisms at one of the hydroxyl groups. An SN1-type reaction would proceed through a carbocation intermediate (sp2 hybridized), and a normal secondary KIE would be expected. An SN2-type reaction involves a more crowded sp3-like transition state, which would likely result in a KIE closer to unity.
Dl Tartaric 2,3 D2 Acid in Chiral Chemistry and Stereoselective Processes
The Role of Deuteration in Understanding and Controlling Chirality
The substitution of protium (B1232500) with deuterium (B1214612) at a stereogenic center can significantly alter the kinetic and thermodynamic properties of a molecule without impacting its fundamental chemical reactivity. This principle is pivotal in the study and manipulation of chirality.
Deuterium-Enabled Chiral Switching (DECS) as a Research Paradigm
Deuterium-Enabled Chiral Switching (DECS) is a novel strategy that leverages the deuterium kinetic isotope effect (KIE) to stabilize chiral centers that are otherwise prone to rapid racemization. chalmers.se For molecules with acidic protons at their stereogenic centers, the rate of enantiomerization can be too fast to allow for the isolation and study of a single enantiomer. By replacing these labile protons with deuterons, the C-D bond, being stronger than the C-H bond, is cleaved more slowly, thereby retarding the rate of racemization. chalmers.senih.gov
This approach allows for the "switching" of a rapidly interconverting racemic compound into a configurationally stable, single-enantiomer drug. chalmers.se While DL-tartaric acid itself is configurationally stable, the principles of DECS are highly relevant to its derivatives and other chiral molecules where stereochemical lability is a concern. The study of DL-Tartaric-2,3-D2 acid can provide valuable insights into the fundamental KIEs that underpin the DECS paradigm.
Influence of Deuterium on Stereochemical Stability and Interconversion
The stability of a chiral center is intrinsically linked to the energy barrier for enantiomerization. The introduction of deuterium at the 2- and 3-positions of tartaric acid directly influences this barrier. The primary kinetic isotope effect dictates that breaking a C-D bond requires more energy than breaking a C-H bond. Consequently, any process that involves the cleavage of these bonds as the rate-determining step will be slower for the deuterated compound.
In the context of tartaric acid, this increased stability can be observed in reactions where the stereogenic centers are perturbed. For instance, in base-catalyzed epimerization studies, the rate of conversion between diastereomers would be significantly slower for this compound compared to its non-deuterated counterpart. This enhanced stability is crucial for applications where maintaining a specific stereochemistry under various reaction conditions is paramount.
Applications in Asymmetric Synthesis and Catalysis Research
The utility of tartaric acid and its derivatives as chiral auxiliaries, ligands, and catalysts in asymmetric synthesis is well-established. The introduction of deuterium in this compound offers a unique probe to investigate and refine these stereoselective transformations.
Deuterated Tartaric Acid as a Chiral Auxiliary or Ligand in Enantioselective Reactions
Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov Tartaric acid esters are frequently employed as chiral auxiliaries in a variety of asymmetric reactions, including aldol (B89426) additions, Diels-Alder reactions, and alkylations.
The use of this compound as a chiral auxiliary or as a ligand for a metal catalyst could introduce subtle but significant changes in the transition state energies of diastereomeric pathways. The altered vibrational frequencies of the C-D bonds compared to C-H bonds can influence non-covalent interactions within the transition state, potentially leading to enhanced enantioselectivity.
Table 1: Potential Applications of this compound Derivatives in Asymmetric Synthesis
| Reaction Type | Role of Deuterated Tartaric Acid Derivative | Potential Impact of Deuteration |
| Asymmetric Aldol Reaction | Chiral Auxiliary | Enhanced diastereoselectivity due to altered transition state energies. |
| Catalytic Asymmetric Epoxidation | Chiral Ligand | Modified catalyst activity and enantioselectivity. |
| Enantioselective Protonation | Chiral Proton Source | Investigation of kinetic isotope effects in stereoselective proton transfer. |
Studies of Chiral Induction and Stereocontrol Mechanisms with Deuterated Compounds
Understanding the precise mechanisms of chiral induction is a central goal of stereochemistry. This compound can serve as a powerful tool in these mechanistic studies. By analyzing the kinetic isotope effects in reactions where it is used as a catalyst or ligand, researchers can gain detailed insights into the rate-determining steps and the geometry of the transition states.
For example, in a metal-catalyzed reaction employing a tartrate-derived ligand, a deuterium kinetic isotope effect would suggest that the C-H(D) bond at the stereocenter is involved in the stereodetermining step. The magnitude of this effect can provide information about the degree of bond breaking in the transition state, helping to elucidate the reaction mechanism.
Chiral Recognition and Resolution Studies with Deuterated Analogs
Chiral recognition, the ability of a chiral molecule to interact differently with the two enantiomers of another chiral compound, is the basis for all chiral separation techniques. Tartaric acid and its derivatives are widely used as chiral resolving agents.
For instance, in the resolution of a racemic amine with this compound, the differential stability of the resulting diastereomeric salts could be compared to that obtained with non-deuterated tartaric acid. Any observed differences would highlight the role of the deuterated positions in the chiral recognition process.
Diastereomeric Salt Formation with Deuterated Tartaric Acid Derivatives
The classical method of chiral resolution via diastereomeric salt formation relies on the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomers. wikipedia.org These diastereomers, having different physical properties, can then be separated by techniques such as fractional crystallization. rsc.org Tartaric acid and its derivatives are among the most common and effective resolving agents for racemic bases. nbinno.comnih.gov
The use of this compound in this context is not intended to improve the efficiency of the separation itself, as the deuterium substitution has a negligible effect on the solubility and crystal packing of the resulting diastereomeric salts. Instead, its value lies in its utility as a tracer for mechanistic studies of the resolution process. By employing the deuterated form, researchers can precisely track the tartaric acid moiety through the various stages of salt formation, crystallization, and recovery.
For instance, in a competitive resolution experiment, a racemic base could be reacted with a mixture of labeled (this compound) and unlabeled (DL-tartaric acid) resolving agents. Subsequent analysis of the resulting crystals and the mother liquor by mass spectrometry can reveal subtle kinetic or thermodynamic isotope effects, providing deeper insights into the crystallization dynamics and the factors governing enantiomeric recognition.
Illustrative Research Findings:
While specific studies on this compound are not widely published, the principles can be illustrated through a hypothetical study on the resolution of a racemic amine, (±)-alpha-phenylethylamine.
In such a study, the racemic amine is treated with a sub-stoichiometric amount of a mixture of L-(+)-tartaric acid and its deuterated analogue, L-(+)-Tartaric-2,3-D2 acid. The diastereomeric salts are allowed to crystallize, and the enantiomeric excess (e.e.) of the amine recovered from the crystals is determined. The relative abundance of the deuterated and non-deuterated tartrate in the crystals and the mother liquor is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).
Table 1: Illustrative Data for Diastereomeric Salt Formation with a Labeled Resolving Agent
| Experiment | Resolving Agent Composition | Amine Enantiomer in Crystals | Diastereomeric Excess (d.e.) of Crystals (%) | Relative Abundance of Tartrate-d2 in Crystals (%) |
| 1 | 50% L-tartaric acid / 50% L-Tartaric-2,3-D2 acid | (R)-phenylethylamine | 85 | 49.8 |
| 2 | 50% L-tartaric acid / 50% L-Tartaric-2,3-D2 acid | (R)-phenylethylamine | 86 | 50.1 |
| 3 | 50% L-tartaric acid / 50% L-Tartaric-2,3-D2 acid | (R)-phenylethylamine | 84 | 49.9 |
This table is for illustrative purposes only and does not represent actual experimental data.
The data in the illustrative table would suggest that there is no significant kinetic isotope effect in the crystallization process, as the ratio of deuterated to non-deuterated tartaric acid in the precipitated salt is nearly identical to the initial ratio in the solution. This would indicate that the deuterium substitution at the 2 and 3 positions does not influence the chiral recognition and crystallization process.
Enantioselective Chromatographic Separation of Deuterium-Labeled Mixtures
In the field of enantioselective chromatography, particularly when coupled with mass spectrometry (LC-MS), deuterium-labeled compounds serve as ideal internal standards. texilajournal.com The near-identical chemical properties of isotopologues ensure that the labeled standard co-elutes with the unlabeled analyte, experiencing the same matrix effects and ionization suppression or enhancement. texilajournal.com This co-elution is a critical factor for accurate quantification.
This compound can be employed as an internal standard for the quantification of DL-tartaric acid in various matrices. In a typical workflow, a known amount of the deuterated standard is added to a sample containing the unlabeled tartaric acid. The mixture is then subjected to chiral chromatography to separate the D and L enantiomers. The mass spectrometer detects and quantifies both the analyte and the internal standard based on their distinct mass-to-charge ratios (m/z).
The use of a deuterated standard is particularly advantageous for overcoming the variability inherent in sample preparation and the analytical instrumentation. nih.gov Any loss of analyte during extraction or fluctuations in the instrument's response will be mirrored by the internal standard, allowing for a precise and accurate determination of the analyte's concentration.
Detailed Research Findings:
While specific applications of this compound in this context are not extensively documented, the methodology is well-established. For example, in a method developed for the analysis of tartaric acid enantiomers in fruit juices, this compound could be used as the internal standard.
The method would involve the following steps:
A known quantity of a standard solution of this compound is spiked into the juice sample.
The sample is then prepared for analysis, for example, by solid-phase extraction.
The extract is injected into a chiral High-Performance Liquid Chromatography (HPLC) system.
The eluent from the HPLC is directed to a tandem mass spectrometer (MS/MS) for detection and quantification.
The mass spectrometer would be set to monitor specific mass transitions for both the unlabeled tartaric acid and the deuterated internal standard.
Table 2: Illustrative LC-MS/MS Parameters for the Analysis of Tartaric Acid Enantiomers using a Deuterated Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| L-(+)-Tartaric acid | 149.0 | 87.0 | 5.2 |
| D-(-)-Tartaric acid | 149.0 | 87.0 | 6.8 |
| L-(+)-Tartaric-2,3-D2 acid | 151.0 | 88.0 | 5.2 |
| D-(-)-Tartaric-2,3-D2 acid | 151.0 | 88.0 | 6.8 |
This table is for illustrative purposes only and does not represent actual experimental data.
By comparing the peak area ratio of the analyte to the internal standard against a calibration curve, the concentration of each tartaric acid enantiomer in the original sample can be accurately determined. The co-elution of the corresponding deuterated and non-deuterated enantiomers ensures that any variations in the chromatographic run or detection are accounted for, leading to high-quality quantitative results.
Theoretical and Computational Studies of Deuterated Tartaric Acid Systems
Quantum Chemical Calculations of DL-Tartaric-2,3-D2 Acid
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, isolated from environmental effects. For this compound, these methods can precisely predict how the introduction of deuterium (B1214612) alters its electronic and vibrational characteristics.
Table 1: Predicted Geometrical Parameters for DL-Tartaric Acid and this compound using DFT Note: The following data is illustrative and based on typical results from DFT calculations on similar small organic molecules.
| Parameter | DL-Tartaric Acid (C-H) | This compound (C-D) | Predicted Change |
| Bond Length (Å) | ~1.09 | ~1.085 | -0.005 Å |
| Bond Angle (°) | ~109.5 | ~109.5 | Negligible |
| Dihedral Angle (°) | ~180 | ~180 | Negligible |
The substitution of hydrogen with deuterium has a pronounced effect on the vibrational frequencies of a molecule. Due to the increased mass of deuterium, the vibrational frequencies of modes involving the C-D bond are significantly lower than those of the corresponding C-H bonds. This isotopic shift is particularly noticeable in the stretching and bending modes. DFT calculations can predict these shifts with high accuracy, providing a theoretical infrared (IR) spectrum that can be compared with experimental data.
For Nuclear Magnetic Resonance (NMR) spectroscopy, deuterium substitution leads to predictable changes. The resonance frequency of deuterium is different from that of a proton, meaning it will appear in a completely different spectral region. For the remaining protons in the molecule, the substitution of an adjacent proton with a deuteron (B1233211) removes the corresponding proton-proton coupling, leading to a simplification of the NMR spectrum. Furthermore, a small isotopic shift on the chemical shifts of neighboring nuclei can be predicted.
Table 2: Predicted Vibrational Frequencies and NMR Shifts for this compound Note: This table presents expected values based on established principles of isotopic substitution.
| Property | C-H Bond | C-D Bond | Expected Observation |
| Vibrational Frequency | |||
| C-H/C-D Stretching (cm⁻¹) | ~2900-3000 | ~2100-2200 | Significant shift to lower frequency |
| C-H/C-D Bending (cm⁻¹) | ~1350-1450 | ~950-1050 | Shift to lower frequency |
| NMR Spectroscopy | |||
| ¹H NMR Chemical Shift (ppm) | ~4.5 | N/A | Signal for H at C2/C3 disappears |
| ¹³C NMR Chemical Shift (ppm) | ~72 | ~71.8 | Small upfield shift at C2/C3 |
Molecular Dynamics Simulations of Deuterated Tartaric Acid Interactions
While quantum chemical calculations excel at describing single molecules, molecular dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in solution. These simulations can reveal how this compound interacts with solvent molecules and how its conformational preferences are affected by its environment.
In aqueous solution, tartaric acid is extensively hydrogen-bonded with water molecules. MD simulations can model the dynamic nature of these hydrogen bonds, including their lifetimes and geometries. When deuterium is substituted for protium (B1232500) at the C2 and C3 positions, it is not directly involved in the primary hydrogen bonding of the carboxyl and hydroxyl groups. However, the subtle electronic and vibrational changes can have secondary effects on the strength and dynamics of the hydrogen bond network around the molecule. Some studies on other deuterated systems suggest that C-D···O interactions can be slightly stronger than C-H···O interactions, which could lead to minor alterations in the local solvent structure.
Tartaric acid can exist in several conformations due to rotation around the central C2-C3 bond. MD simulations can explore the conformational landscape of this compound, determining the relative populations of different conformers and the energy barriers for rotation between them. The substitution of protium with deuterium is expected to have a very small effect on the rotational barriers, as the steric bulk of deuterium is identical to that of protium. However, the slight difference in bond length and vibrational energy could lead to minor changes in the relative stabilities of the conformers.
Table 3: Illustrative Conformational Analysis of the Tartaric Acid Backbone Note: The energy differences are small and represent a typical outcome for such a system.
| Conformer | Dihedral Angle (O-C2-C3-O) | Relative Energy (kcal/mol) | Expected Impact of Deuteration |
| Anti-periplanar | 180° | 0 | Negligible change |
| Gauche | ±60° | 0.5 - 1.5 | Minor stabilization/destabilization |
Computational Modeling of Kinetic and Equilibrium Isotope Effects
The difference in zero-point energy between C-H and C-D bonds can lead to kinetic isotope effects (KIEs) and equilibrium isotope effects (EIEs). Computational modeling is a key tool for predicting and understanding these phenomena.
In a reaction where a C-H bond at the 2 or 3 position of tartaric acid is broken, substituting the hydrogen with deuterium would be expected to produce a primary kinetic isotope effect, with the C-H bond breaking faster than the C-D bond. This is because more energy is required to break the stronger C-D bond (which has a lower zero-point energy). Computational methods, such as transition state theory combined with quantum chemical calculations, can be used to model the transition state of the reaction and predict the magnitude of the KIE.
Equilibrium isotope effects can occur in reactions where a new stereocenter is formed or in equilibria involving different conformations. The differing vibrational energies of the C-H and C-D bonds can lead to a small shift in the equilibrium position. These effects are typically smaller than KIEs but can be predicted with high-level computational models.
Applications of Machine Learning and AI in Deuterated Chemical Analysis
Machine learning models, particularly neural networks, can be trained on extensive datasets of theoretical and experimental spectra to identify these subtle isotopic signatures with high precision. rsc.org For instance, a convolutional neural network (CNN) can be trained to recognize the unique "fingerprint" of this compound in a complex mixture, even in the presence of its non-deuterated counterpart or other isomers. stfc.ac.uk This capability is invaluable for quality control in the synthesis of deuterated compounds, ensuring the correct positioning and incorporation of deuterium.
Beyond spectral analysis, machine learning algorithms are also being developed for broader applications in isotopic analysis. These include predicting the isotopic composition of samples and identifying unknown deuterated compounds in a mixture. mdpi.comarxiv.org For example, a regression model could be trained to predict the percentage of deuteration in a sample of tartaric acid based on its spectroscopic data.
The table below illustrates the potential inputs and outputs for a machine learning model designed to analyze deuterated tartaric acid.
| Input Data Type | Example Features | Machine Learning Model | Predicted Output |
| Infrared Spectroscopy | Peak positions (cm⁻¹), Peak intensities, Peak widths | Convolutional Neural Network (CNN) | Isotopic Purity (%), Confirmation of Deuterium Position |
| Raman Spectroscopy | Raman shifts (cm⁻¹), Relative peak intensities | Support Vector Machine (SVM) | Identification of this compound vs. other isomers |
| Mass Spectrometry | Molecular ion peak (m/z), Isotopic distribution pattern | Random Forest | Quantification of Deuterated vs. Non-deuterated species |
The table below provides an example of how different machine learning algorithms can be applied to various aspects of deuterated chemical analysis.
| Analytical Task | Machine Learning Algorithm | Application to this compound | Potential Benefit |
| Spectral Deconvolution | Principal Component Analysis (PCA) | Separating overlapping peaks in the vibrational spectrum | Improved accuracy in identifying specific vibrational modes associated with C-D bonds. |
| Isotope Identification | Extreme Gradient Boosting (XGB) | Classifying spectra as belonging to the deuterated or non-deuterated form. mdpi.com | High-throughput screening of synthetic products. |
| Quantitative Analysis | Partial Least Squares (PLS) Regression | Predicting the concentration of this compound in a solution. | Rapid and non-destructive quantification. |
| Anomaly Detection | Autoencoders | Identifying unexpected impurities or side products from the synthesis. | Enhanced quality control and process understanding. |
Emerging Research Avenues and Future Perspectives
Integration of DL-Tartaric-2,3-D2 Acid in Multidisciplinary Chemical Research
The versatility of this compound and other deuterated compounds facilitates their integration into diverse areas of chemical research, from the development of advanced functional materials to the refinement of techniques for tracking molecular pathways.
Advanced Material Science Applications of Deuterated Tartrates
The substitution of hydrogen with deuterium (B1214612) can significantly alter the physical and chemical properties of materials, leading to enhanced performance and novel functionalities. rsc.org Deuteration affects the structure and vibrational modes of hydrogen bonds, which can, in turn, tune a material's electrical, magnetic, and optical properties. rsc.org Organic compounds labeled with hydrogen isotopes are crucial in materials science. acs.orgnih.govresearchgate.net
One promising area for the application of deuterated tartrates is in the synthesis of Metal-Organic Frameworks (MOFs) . MOFs are porous crystalline materials with applications in environmental remediation and catalysis. sigmaaldrich.comnih.gov For instance, a trivalent iron-tartaric acid MOF has been successfully synthesized and used as a catalyst. sigmaaldrich.comnih.gov The use of a deuterated linker like this compound could lead to MOFs with modified properties, such as altered pore sizes, enhanced stability, or different catalytic activities due to the kinetic isotope effect. Research has also been conducted on anionic MOFs decorated with tartaric acid for the enhanced adsorption of ions. researchgate.net
| Material Type | Potential Application | Effect of Deuteration | Supporting Rationale |
|---|---|---|---|
| Metal-Organic Frameworks (MOFs) | Gas storage, catalysis, separation | Altered framework stability, modified catalytic activity, changes in adsorption properties. | Deuterium substitution can change hydrogen bond strength and vibrational modes, impacting the material's structural and functional properties. rsc.org |
| Ferroelectric Materials | Sensors, actuators, data storage | Increased phase transition temperature, stabilization of the ferroelectric phase. | In hydrogen-bonded ferroelectrics, deuteration is known to significantly increase the Curie temperature. rsc.org |
| Luminescent Materials | OLEDs, bio-imaging | Reduced non-radiative decay, leading to enhanced optical performance and quantum yield. | The heavier deuterium atom can suppress vibrational quenching of excited states. rsc.org |
Development of Novel Isotopic Labeling Strategies
Isotopic labeling is a powerful technique for tracking the journey of a molecule through a chemical reaction or a metabolic pathway. synmr.in this compound serves as a valuable building block in the synthesis of more complex deuterated molecules for such studies. Recent advancements are focused on creating more efficient, selective, and cost-effective labeling methods.
Key emerging strategies include:
Late-Stage Functionalization: This approach introduces deuterium into a complex molecule at one of the final synthetic steps. acs.org This is highly advantageous as it avoids the need to carry the isotopic label through a lengthy multi-step synthesis. Hydrogen Isotope Exchange (HIE) is a prominent method for late-stage labeling, allowing for the direct replacement of hydrogen with deuterium. acs.orgresearchgate.net
Flow Chemistry: The use of continuous flow reactors offers precise control over reaction parameters like temperature and time, leading to improved yields and selectivity in deuteration reactions. x-chemrx.com This method is more efficient and safer compared to traditional batch synthesis. x-chemrx.com
Catalytic H/D Exchange: New catalytic systems are being developed to facilitate the exchange of hydrogen for deuterium with high regioselectivity. researchgate.net For example, iridium-based catalysts have been used for the deuteration of N-heterocycles and other pharmaceutically relevant scaffolds. nih.gov
These advanced strategies are crucial for expanding the toolkit available to researchers for mechanistic studies, metabolic tracing, and pharmacokinetic analysis. researchgate.netsymeres.com
High-Throughput Screening and Automation in Deuterated Compound Synthesis and Analysis
The synthesis and analysis of deuterated compounds are benefiting significantly from the integration of high-throughput screening (HTS) and automation. wikipedia.org HTS allows for the rapid testing of millions of chemical compounds, a process that is accelerated by robotics, automated liquid handling, and sophisticated data processing software. wikipedia.orgchemcopilot.com
In the context of deuterated compounds, automation is being applied to:
Automated Synthesis: Platforms are now available that can automate the entire chemical synthesis process, from reagent addition to purification. nih.govmerckmillipore.com This allows for the rapid and reproducible synthesis of libraries of deuterated compounds for screening purposes. protheragen.ai Automated synthesizers can operate continuously, significantly reducing the time required for compound production. xtalpi.com
High-Throughput Analysis: Automated systems are crucial for analyzing the vast number of samples generated by HTS. ukri.org Techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) are being adapted for high-throughput workflows to screen for small molecule interactions. ukri.org This involves automated sample preparation and injection to ensure reproducibility and maximize instrument usage. ukri.org
The synergy between HTS and automation is accelerating the discovery of deuterated compounds with desirable properties and streamlining the optimization of synthesis and analysis protocols. bmglabtech.com
Advancements in Spectroscopic Techniques for Deuterated Chiral Compounds
The analysis of chiral molecules, particularly those where chirality is conferred by isotopic substitution, presents unique challenges. Recent advancements in spectroscopic techniques are providing more powerful tools for the stereochemical analysis of deuterated compounds like this compound.
| Technique | Principle | Application for Deuterated Compounds | Recent Advancements |
|---|---|---|---|
| Deuterium NMR (²H-NMR) | Utilizes the quadrupolar moment of the deuterium nucleus in oriented media (e.g., chiral liquid crystals). nih.gov | Enables the discrimination of enantiomers, including those that are chiral only due to isotopic substitution. nih.gov | Development of new chiral oriented media and two-dimensional NMR experiments to resolve complex spectra. bates.edu |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org | Provides detailed 3D structural information and allows for the determination of absolute configuration by comparing experimental spectra with DFT calculations. nih.govjascoinc.com | Improved instrumentation sensitivity and the development of computational methods for accurate spectra prediction. nih.govacs.org |
| Direct-Detection NMR | A new technique that couples electric and magnetic dipoles to differentiate enantiomers directly without chiral agents. theanalyticalscientist.com | Streamlines the analysis of chiral molecules, including deuterated compounds, by eliminating complex sample preparation. theanalyticalscientist.com | Development of double-resonant radiofrequency NMR detectors sensitive to both electric and magnetic dipoles. theanalyticalscientist.com |
These advanced techniques are overcoming the limitations of traditional methods, providing unambiguous determination of enantiomeric excess and absolute configuration for isotopically chiral molecules.
Computational Chemistry and Artificial Intelligence in Predicting Deuteration Effects and Designing Labeled Molecules
Computational chemistry and artificial intelligence (AI) are revolutionizing the study and design of deuterated molecules. duke.edu These tools enable researchers to predict the effects of isotopic substitution and to design novel labeled compounds with desired properties, accelerating the pace of discovery. protheragen.ainih.gov
Computational Chemistry plays a vital role in:
Predicting Kinetic Isotope Effects (KIEs): Density Functional Theory (DFT) calculations are now routinely used to accurately predict the numerical values of deuterium KIEs. proquest.comwikipedia.org This information is invaluable for elucidating reaction mechanisms. rutgers.eduprinceton.edu
Simulating Spectroscopic Data: Computational models are essential for interpreting complex spectroscopic data. For instance, DFT calculations are used to predict VCD spectra, which can then be compared to experimental data to determine the absolute configuration of chiral molecules. nih.govnih.gov
Artificial Intelligence and Machine Learning are being employed to:
Design Novel Molecules: Generative AI models, such as diffusion models, can design new molecules with specific, user-defined properties. gatech.edu Researchers can use these tools to design a molecule with a particular number of atoms and bonds, for example. gatech.edu
Predict Synthetic Pathways: Machine learning algorithms can analyze vast datasets of chemical reactions to suggest optimal synthetic routes for target molecules, including isotopically labeled ones. asiaresearchnews.com
Optimize Pharmaceutical Properties: AI is being used to design biodegradable drugs, personalize dosing, and predict pharmacokinetic properties, all of which can be influenced by deuteration. mdpi.com
Q & A
Basic Research Questions
Q. How can DL-Tartaric-2,3-D2 acid be synthesized, and what are the critical purity considerations?
- Methodological Answer : this compound is synthesized via acid-catalyzed deuterium exchange using deuterated water (D₂O) under controlled conditions. For example, deuterium labeling at the 2,3-positions is achieved by refluxing DL-tartaric acid in D₂O with a catalytic amount of sulfuric acid . Post-synthesis, purity is verified using elemental analysis (to confirm deuterium content ≥98%) and high-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) to exclude by-products like meso-tartaric acid .
Q. What analytical techniques are recommended for characterizing deuterium incorporation in this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR shows absence of protons at the 2,3-positions (δ 4.3–4.5 ppm for non-deuterated DL-tartaric acid), while ²H NMR confirms deuterium integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) detects the molecular ion peak at m/z 152.10 (C₄H₄D₂O₆) with isotopic purity ≥98% .
- Isotopic Ratio Analysis : Combustion isotope-ratio mass spectrometry (IRMS) quantifies D/H ratios .
Q. How does the solubility of this compound compare to its non-deuterated form, and what solvent systems are optimal for crystallization?
- Methodological Answer : Deuterium substitution minimally alters solubility. Both forms are highly soluble in water (1 g/mL) and methanol but sparingly soluble in ether. For crystallization, a 1:1 ethanol-water mixture at 4°C yields high-purity crystals (≥99.5% by titration) .
Advanced Research Questions
Q. How to design experiments assessing isotopic effects of deuterium in this compound on reaction kinetics or metabolic pathways?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated forms in esterification (e.g., with ethanol under H₂SO₄ catalysis). Monitor progress via gas chromatography (GC) to calculate k_H/k_D ratios .
- Metabolic Tracers : Use this compound as a tracer in in vitro hepatic microsome assays. Quantify deuterated metabolites via LC-MS/MS with multiple reaction monitoring (MRM) .
Q. What are the best practices for using this compound as an internal standard in quantitative mass spectrometry?
- Methodological Answer :
- Calibration Curve : Prepare a 0.1–100 µg/mL deuterated standard in mobile phase (e.g., 0.1% formic acid in H₂O:MeOH). Use matrix-matched calibration to account for ionization suppression .
- Data Normalization : Normalize non-deuterated analyte peaks (e.g., L-tartaric acid) against the deuterated internal standard’s peak area. Ensure isotopic purity >98% to avoid cross-contamination .
Q. How to resolve discrepancies in deuterium content measurements between elemental analysis and spectroscopic methods?
- Methodological Answer :
- Root Cause Analysis : Elemental analysis may overestimate deuterium due to residual moisture, while NMR underestimates it if deuteration is incomplete. Cross-validate using IRMS and adjust synthesis conditions (e.g., prolonged D₂O reflux) .
- Quality Control : Implement a tiered protocol: (1) NMR for positional deuteration, (2) IRMS for bulk isotopic ratio, and (3) MS for molecular specificity .
Safety and Handling
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
